2-[6-O-Acetyl-2,3,4-tris-O-(phenylmethyl)-a-D-mannopyranosyl]-1-[(4-methylphenyl)sulfonyl]-1H-indole
CAS No.:
Cat. No.: VC17989259
Molecular Formula: C44H43NO8S
Molecular Weight: 745.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C44H43NO8S |
|---|---|
| Molecular Weight | 745.9 g/mol |
| IUPAC Name | [(2R,3R,4R,5R,6R)-6-[1-(4-methylphenyl)sulfonylindol-2-yl]-3,4,5-tris(phenylmethoxy)oxan-2-yl]methyl acetate |
| Standard InChI | InChI=1S/C44H43NO8S/c1-31-22-24-37(25-23-31)54(47,48)45-38-21-13-12-20-36(38)26-39(45)41-43(51-28-34-16-8-4-9-17-34)44(52-29-35-18-10-5-11-19-35)42(40(53-41)30-49-32(2)46)50-27-33-14-6-3-7-15-33/h3-26,40-44H,27-30H2,1-2H3/t40-,41-,42-,43-,44+/m1/s1 |
| Standard InChI Key | PUPHEBBFTJLVQL-QVFXVJCCSA-N |
| Isomeric SMILES | CC1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3C=C2[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)COC(=O)C)OCC5=CC=CC=C5)OCC6=CC=CC=C6)OCC7=CC=CC=C7 |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3C=C2C4C(C(C(C(O4)COC(=O)C)OCC5=CC=CC=C5)OCC6=CC=CC=C6)OCC7=CC=CC=C7 |
Introduction
The compound 2-[6-O-Acetyl-2,3,4-tris-O-(phenylmethyl)-α-D-mannopyranosyl]-1-[(4-methylphenyl)sulfonyl]-1H-indole is a complex organic molecule featuring a phenylmethyl-substituted D-mannopyranosyl unit, an indole moiety, and a tosyl group. Its molecular formula is not explicitly provided in the search results, but it has a molecular weight of approximately 749.91 g/mol . This compound's intricate structure suggests potential for diverse biological activities and applications in medicinal chemistry.
Synthesis Methods
The synthesis of 2-[6-O-Acetyl-2,3,4-tris-O-(phenylmethyl)-α-D-mannopyranosyl]-1-[(4-methylphenyl)sulfonyl]-1H-indole typically involves multi-step synthetic pathways. These methods often include glycosylation reactions to attach the mannopyranosyl unit to the indole core, followed by the introduction of the tosyl group. Key steps may involve protecting group strategies to ensure selective modification of the molecule's various functional groups.
Data Tables
| Property | Value |
|---|---|
| Molecular Weight | Approximately 749.91 g/mol |
| Molecular Formula (Deuterated Form) | C44H39D4NO8S |
| Structure Components | α-D-mannopyranosyl, Indole, Tosyl Group |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume